2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate
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Description
The compound “2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a phenyl group (a variant of benzene), an oxazole ring (a five-membered ring containing two heteroatoms), and a benzoate ester group (derived from benzoic acid). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several aromatic rings and a heterocyclic ring. These structures are known to contribute to the stability of the molecule. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the methoxy group might be susceptible to demethylation under acidic conditions, while the oxazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present. For example, the presence of an ester and a methoxy group suggests that the compound might be somewhat polar and therefore soluble in polar solvents .Future Directions
Properties
IUPAC Name |
[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO5/c1-29-21-14-15(7-12-20(21)30-23(27)17-8-10-18(25)11-9-17)13-19-24(28)31-22(26-19)16-5-3-2-4-6-16/h2-14H,1H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEZBSCVQIUZKJ-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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